Bis(dibenzylideneacetone)platinum
Description
Contextualization as a Zero-Valent Platinum Complex
[Pt(dba)₂] is a member of the class of zero-valent platinum complexes, where the platinum center formally has an oxidation state of 0. mcmaster.ca Such complexes are electron-rich and are characterized by their ability to undergo oxidative addition, a key elementary step in many catalytic cycles. rsc.org The synthesis of [Pt(dba)₂] and the related tris(dibenzylideneacetone)platinum, [Pt(dba)₃], was first reported in the early 1970s. mcmaster.carsc.org These complexes are typically prepared by the reduction of platinum(II) precursors in the presence of the dba ligand. smolecule.com The dba ligands are considered "spectator" ligands that can be easily displaced by other substrates or ligands, making [Pt(dba)₂] a valuable starting material for the synthesis of other platinum(0) complexes. researchgate.netle.ac.uk For example, it can serve as a precursor for creating platinum complexes with phosphine (B1218219) or alkene ligands. researchgate.netuu.nl The stability of the complex is attributed to the coordination of the unsaturated dba ketone ligand to the metal center. rsc.org
Significance in Homogeneous Catalysis
The utility of [Pt(dba)₂] stems primarily from its application as a catalyst or pre-catalyst in homogeneous catalysis, where the catalyst is in the same phase as the reactants. heraeus-precious-metals.com It is particularly effective in reactions that require a platinum(0) source. smolecule.com
Key catalytic applications include:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. mdpi.com [Pt(dba)₂] and its derivatives are used to catalyze the hydrosilylation of alkenes and alkynes, a process of significant industrial importance for producing organosilicon compounds. smolecule.comwhiterose.ac.ukacs.org The related complex, tris(dibenzylideneacetone)diplatinum(0) (B3148159) (Pt₂dba₃), has been studied as a "cocktail"-type catalyst system that dynamically forms a mixture of active molecular complexes and platinum nanoparticles during the reaction. rsc.org
Cross-Coupling Reactions: [Pt(dba)₂] can facilitate the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. smolecule.com While palladium-based dba complexes are more famous for this, platinum analogs also find use. smolecule.comuwindsor.ca
Borylation: The complex has been used to catalyze the regio- and stereoselective borylation of allyl halides with pinacolborane, yielding synthetically useful allylboranes. researchgate.net
The catalytic activity of [Pt(dba)₂] is linked to its ability to provide a low-valent platinum center that can readily participate in catalytic cycles involving steps like oxidative addition and reductive elimination. smolecule.com
Overview of Dibenzylideneacetone (B150790) Ligand Coordination to Platinum(0) Center
The precise way in which the dibenzylideneacetone (dba) ligand binds to the platinum(0) center has been a subject of study. The dba ligand possesses two types of unsaturated functionalities: carbon-carbon double bonds (olefins) and a carbon-oxygen double bond (ketone).
Data Tables
Table 1: Physicochemical Properties of Bis(dibenzylideneacetone)platinum [Pt(dba)₂]
| Property | Value |
| Molecular Formula | C₃₄H₂₈O₂Pt |
| IUPAC Name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
| Molecular Weight | 663.7 g/mol |
| CAS Number | 35915-79-8 |
| Appearance | Purple-black solid |
Source: cymitquimica.comnih.gov
Table 2: Selected Catalytic Applications of Platinum-dba Complexes
| Reaction Type | Substrates | Catalyst System | Product Type |
| Hydrosilylation | Alkenes/Alkynes + Silanes | Pt₂dba₃ | Organosilicon Compounds |
| Borylation | Allyl Halides + Pinacolborane | Pt(dba)₂ / AsPh₃ | Allylboranes |
| Cross-Coupling | Aryl Halides + Boronic Acids | Pt(dba)₂ | Biaryls |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H28O2Pt |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/2C17H14O.Pt/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;/b2*13-11+,14-12+; |
InChI Key |
SWJXYIHLHXRZNT-SVLSSHOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of Pt Dba 2 Complexes
X-ray Crystallographic Analysis of Coordination Geometry and Bonding
X-ray crystallography stands as a definitive method for determining the solid-state structure of [Pt(dba)₂]. This technique involves directing X-rays onto a crystalline sample of the compound and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides detailed information about the arrangement of atoms in the crystal lattice. tulane.edunih.govpdx.edu
Key Crystallographic Findings for Related Platinum Complexes:
| Compound | Crystal System | Space Group | Key Bond Lengths/Angles | Reference |
| [Pt(PPh₃)₂(η²-(E)-1,2-ditosylethene)] | --- | --- | Pt-P = 2.28 Å, Pt-C = 2.10 Å | nih.gov |
| [{Pt(η²-TCNE)}₂(μ-TPP)] | --- | --- | ¹J(¹⁹⁵Pt-¹³C) = 223 Hz, 188 Hz | scielo.br |
This table presents data for related platinum complexes to illustrate typical bonding parameters, as specific crystallographic data for the parent [Pt(dba)₂] is less commonly detailed in readily available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum-Dibenzylideneacetone Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of [Pt(dba)₂] complexes in solution. Different nuclei within the molecule can be observed to provide a comprehensive picture of the ligand environment and the platinum coordination sphere.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the hydrogen atoms within the dibenzylideneacetone (B150790) ligands. The chemical shifts and coupling patterns of the olefinic and aromatic protons are particularly informative. nih.gov Upon coordination to the platinum center, the signals corresponding to the olefinic protons of the dba ligand typically experience a shift, indicating a change in their electronic environment. mcmaster.ca
Dynamic processes, such as the exchange of dba ligands or conformational changes, can be studied using variable-temperature ¹H NMR. nih.gov At room temperature, the spectra may show broad signals due to rapid exchange processes. nih.gov By lowering the temperature, these processes can be slowed down, leading to the resolution of distinct signals for different ligand environments. nih.gov
Illustrative ¹H NMR Data for a Related Platinum Complex:
| Complex | Solvent | Temperature (K) | Chemical Shifts (ppm) and Assignments | Reference |
| [(6-methyl-2-(methylthiomethyl)pyridine)Pt(η²-(E)-1,2-ditosylethene)] | CDCl₃ | 298 | Broadened signals indicating fluxional behavior | nih.gov |
| [(6-methyl-2-(methylthiomethyl)pyridine)Pt(η²-(E)-1,2-ditosylethene)] | CDCl₃ | 233 | Doubling of signals, indicating two distinct atropoisomers | nih.gov |
When [Pt(dba)₂] is used as a precursor in catalytic reactions, it often reacts with phosphine (B1218219) ligands to form active catalytic species. Phosphorus-31 NMR (³¹P NMR) is an indispensable technique for characterizing these phosphine adducts and for monitoring the progress of catalytic cycles.
The coordination of a phosphine ligand to the platinum center results in a significant change in the ³¹P NMR chemical shift compared to the free phosphine. unive.it Furthermore, the coupling between the phosphorus nucleus and the NMR-active ¹⁹⁵Pt nucleus (³³⁸% natural abundance) gives rise to satellite peaks. The magnitude of the one-bond platinum-phosphorus coupling constant (¹J(Pt-P)) is a sensitive indicator of the nature of the Pt-P bond and the coordination environment of the platinum. nih.govunive.it
Representative ³¹P NMR Data for Platinum-Phosphine Complexes:
| Complex | Solvent | Chemical Shift (δ, ppm) | ¹J(Pt-P) (Hz) | Reference |
| [(PPh₃)₂Pt(η²-(E)-1,2-ditosylethene)] | CDCl₃ | 24.4 | 3720 | nih.gov |
| [Pt(P(p-F-Ph)₃)(TosMIC)(η²-ditosylethene)] | CDCl₃ | 25.5 | 3487 | unive.it |
| [Pt(P(p-F-Ph)₃)(DIC)(η²-ditosylethene)] | CDCl₃ | 25.4 | 3520 | unive.it |
Platinum-195 NMR (¹⁹⁵Pt NMR) directly probes the platinum nucleus, providing a wealth of information about its oxidation state, coordination number, and the nature of the ligands attached to it. The ¹⁹⁵Pt chemical shift spans a very wide range, making it highly sensitive to subtle changes in the electronic environment of the platinum center. huji.ac.ilrsc.org
For Pt(0) complexes like [Pt(dba)₂], the ¹⁹⁵Pt chemical shifts are found in a characteristic region. The coupling of the platinum nucleus to other NMR-active nuclei, such as ¹³C and ³¹P, provides further structural insights. huji.ac.iliastate.edu For instance, the one-bond coupling constant ¹J(¹⁹⁵Pt-¹³C) can confirm the presence of a direct bond between platinum and a carbon atom of a ligand. scielo.br
Typical ¹⁹⁵Pt NMR Parameters:
| Parameter | Typical Range/Value | Significance | Reference |
| Chemical Shift (δ, ppm) | Very wide range (-6500 to 200) | Indicates oxidation state and coordination environment | huji.ac.il |
| ¹J(¹⁹⁵Pt-¹³C) (Hz) | ~180-230 | Confirms direct Pt-C bonding | scielo.br |
| ¹J(¹⁹⁵Pt-³¹P) (Hz) | ~1300-4000 | Characterizes Pt-P bond | huji.ac.il |
Complementary Spectroscopic and Analytical Techniques
Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of [Pt(dba)₂] and its derivatives. nih.govsmolecule.com By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, the molecular formula can be verified. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the identity of the compound. acs.org In some cases, fragmentation patterns observed in the mass spectrum can offer additional structural clues.
Infrared Spectroscopy for Ligand Vibrational Modes
Infrared (IR) spectroscopy is a critical tool for elucidating the coordination of the dibenzylideneacetone (dba) ligand to the platinum center. The analysis focuses on the shifts in the vibrational frequencies of the ligand's key functional groups, particularly the carbonyl (C=O) and olefinic (C=C) bonds, upon complexation.
The free dibenzylideneacetone ligand is known to exist in several conformations, such as s-cis,cis, s-cis,trans, and s-trans,trans. ias.ac.in This conformational flexibility results in a complex IR spectrum, with the IR spectrum of dba in CCl₄ exhibiting three distinct C=O bands at 1676, 1655, and 1650 cm⁻¹. ias.ac.in Another study focusing on a methoxylated derivative of dba reported the carbonyl group's stretching frequency at 1646 cm⁻¹ and two strong bands for the C=C stretch at 1619 and 1583 cm⁻¹. ekb.eg
Upon coordination to a platinum(0) center in [Pt(dba)₂], significant shifts in these vibrational frequencies are observed. Research indicates that in complexes like [Pt(dba)₂], the metal is bonded to the ligand through the ketonic groups, not the olefinic groups. rsc.org Comparative IR spectra show a shift in the characteristic C=O stretching frequency of the dba ligand to a lower wavenumber in the [Pt(dba)₂] complex. researchgate.net This shift is indicative of the donation of electron density from the carbonyl oxygen to the platinum atom, which weakens the C=O double bond. The olefinic C=C stretching bands also experience shifts, although the primary coordination is through the ketone.
The following table summarizes the characteristic IR vibrational modes for the free dba ligand and its platinum complex.
| Vibrational Mode | Free dba Ligand (cm⁻¹) | [Pt(dba)₂] Complex (cm⁻¹) | Reference |
| Carbonyl Stretch (νC=O) | 1646 | Shifted to lower frequency | ekb.egresearchgate.net |
| Olefinic Stretch (νC=C) | 1619, 1583 | Shifted upon complexation | ekb.egresearchgate.net |
Note: Specific frequencies for the complex can vary based on the sample preparation and specific isomer.
Techniques for Nanoparticle Characterization (e.g., TEM, XPS, ICP, TGA)
Bis(dibenzylideneacetone)platinum serves as a valuable precursor for the synthesis of platinum nanoparticles (PtNPs). rsc.org The characterization of these nanoparticles is essential to understand their morphology, composition, and thermal stability, which dictate their performance in applications like catalysis.
Transmission Electron Microscopy (TEM) TEM is employed to visualize the nanoparticles, providing direct information about their size, shape, and size distribution. For instance, PtNPs synthesized by the decomposition of [Pt(dba)₂] in the presence of a polymer stabilizer like polyvinylpyrrolidone (B124986) (PVP) were found to have a monomodal size distribution with a mean diameter of 1.2 nm. rsc.org When a different stabilizer, diphenylphosphinobutane (dppb), was used, the resulting nanoparticles showed a bimodal distribution with sizes of 1.2 nm and 2.0 nm. rsc.org This demonstrates TEM's ability to reveal how synthetic conditions influence the physical characteristics of the resulting nanoparticles.
X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of the elements present. In the characterization of materials derived from [Pt(dba)₂], XPS is used to confirm the presence of platinum and to ascertain its electronic state. For example, high-resolution XPS analysis of the Pt 4f region for [Pt(dba)₂] can be compared to that of the resulting platinum nanoparticles. researchgate.net This analysis helps confirm the reduction of the platinum precursor to its desired metallic state (Pt(0)) in the nanoparticles.
| Technique | Information Obtained | Example Finding | Reference |
| TEM | Particle size, shape, and distribution | PtNPs with mean diameters of 1.2 nm and 2.0 nm. | rsc.org |
| XPS | Elemental composition and oxidation state | Confirms the Pt(0) state in nanoparticles by analyzing the Pt 4f spectra. | researchgate.net |
| ICP | Precise elemental (platinum) content | Determines the exact concentration of platinum in a given sample. | |
| TGA | Thermal stability and composition | Measures weight loss as a function of temperature to quantify organic stabilizer content. |
Inductively Coupled Plasma (ICP) ICP, often coupled with optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS), is used for highly accurate quantitative elemental analysis. After synthesizing PtNPs, ICP can be used to digest the sample and precisely determine the total platinum content. This is critical for calculating catalyst loading and for normalizing activity data in catalytic studies.
Coordination Chemistry and Ligand Dynamics of Dibenzylideneacetone in Platinum Complexes
Nature of the Dibenzylideneacetone (B150790) (dba) Ligand in [Pt(dba)₂]
The dibenzylideneacetone ligand is an α,β-unsaturated ketone, which provides multiple potential coordination sites for a metal center. In bis(dibenzylideneacetone)platinum(0), or [Pt(dba)₂], the platinum atom is formally in a zero-oxidation state, making it electron-rich and suitable for π-backbonding with unsaturated ligands. The nature of the interaction between the dba ligand and the platinum center is fundamental to the complex's stability and reactivity.
The primary mode of coordination of the dibenzylideneacetone ligand to the platinum(0) center is through its carbon-carbon double bonds (olefinic groups). researchgate.netrsc.org This interaction is classified as η²-coordination, where two carbon atoms of the alkene bond simultaneously to the metal. While early reports debated the possibility of coordination through the ketonic oxygen, subsequent structural and spectroscopic studies have largely confirmed that the olefinic groups are the primary binding sites. rsc.orgresearchgate.net
The bonding in these Pt-olefin moieties is often described by the metalacyclopropane model. scielo.br In this model, there is a significant donation of electron density from the filled π-orbital of the alkene to an empty d-orbital on the platinum atom, and a concurrent back-donation of electron density from a filled platinum d-orbital to the empty π* antibonding orbital of the alkene. This synergistic interaction results in a three-membered ring structure involving the platinum and the two olefinic carbons, giving the carbon atoms a degree of sp³ character. scielo.br In complexes like [Pt(dba)₂], the platinum center is typically coordinated by the olefinic groups of the two dba ligands, resulting in a distorted square-planar geometry. mdpi.com
The dibenzylideneacetone ligand possesses considerable conformational flexibility. The free ligand exists as a mixture of s-cis,s-cis, s-cis,s-trans, and s-trans,s-trans isomers, referring to the orientation around the C-C single bonds adjacent to the carbonyl group. In coordination complexes, the dba unit often preferentially adopts an s-cis,s-trans conformation, with the s-trans alkene portion typically being the one coordinated to the metal center. researchgate.net
Substituent Effects on Dibenzylideneacetone Ligand Properties
The electronic properties of the dibenzylideneacetone ligand can be tuned by introducing substituents on its terminal phenyl rings. These modifications can significantly influence the stability and reactivity of the corresponding platinum complex. Theoretical studies on dba derivatives have shown that the position of substituents can alter key molecular orbital characteristics. researchgate.netmdpi.com
Table 1: Calculated Electronic Properties of Substituted Dibenzylideneacetone Isomers Data sourced from theoretical calculations. mdpi.com
| Compound | Substituent Position | Transition | Excitation Energy (eV) | Transition Dipole Moment (10⁻³⁰ C·m) |
| 2-DCDBA | 2-chlorophenyl | S₀ → S₁ | 3.23 | 2.50 |
| S₁ → S₂ | 1.63 | 11.21 | ||
| 3-DCDBA | 3-chlorophenyl | S₀ → S₁ | 3.20 | 2.10 |
| S₁ → S₂ | 1.61 | 14.31 |
This interactive table presents data on (1E,4E)-1,5-bis(2-chlorophenyl)-1,4-pentadien-3-one (2-DCDBA) and (1E,4E)-1,5-bis(3-chlorophenyl)-1,4-pentadien-3-one (3-DCDBA).
Displacement and Exchange of dba Ligands in Platinum(0) Complexes
A defining characteristic of [Pt(dba)₂] and related complexes is the lability of the dba ligands. These ligands can be readily displaced by a variety of other molecules, a process that is fundamental to the use of Pt(dba) complexes as catalyst precursors. taylorandfrancis.com The displacement reaction frees up coordination sites on the platinum center, allowing for the binding of substrates and the initiation of a catalytic cycle.
Common ligands that displace dba include phosphines, phosphites, isocyanides, and other olefins. mdpi.comnih.govbohrium.com For example, the reaction of [Pt(dba)₂] with phosphine (B1218219) ligands is a standard method for preparing Pt(0)-phosphine complexes, which are themselves highly active catalysts. csic.es The rate and extent of this displacement can depend on the nature of the incoming ligand. While some phosphites can rapidly displace ligands from platinum centers, certain bulky phosphine ligands may displace dba from Pt(dba)₃ more slowly. nih.gov In some cases, only partial displacement occurs, leading to mixed-ligand complexes. bohrium.com The dba ligand can also be displaced by other olefins, a process that can be catalyzed by the presence of free olefins in the solution. acs.org This exchange is a key step in catalytic reactions where an olefin substrate must coordinate to the platinum center.
Table 2: Examples of dba Ligand Displacement Reactions
| Starting Complex | Displacing Ligand(s) | Product Complex(es) | Reference(s) |
| [Pt(dba)₃] | Phosphine Ligands (e.g., (R,R)-L4) | Pt-Phosphine Complex | nih.gov |
| [Pd(dba)₂] | Tris(cyanoethyl)phosphine (tcep) | [Pd(η²-dba)(tcep)₂] | bohrium.com |
| [Pt(dba)₂] | Phosphane Ligands (L1, L2, L3) | Phosphane-stabilized Pt Nanoparticles | csic.es |
| (P-P)PtAr₂ | Dibenzylideneacetone (dba) | (P-P)Pt(dba) | rsc.org |
Note: While some examples involve palladium, the principles of dba displacement are analogous in platinum chemistry.
Formation and Reactivity of π-Olefin Complexes as Catalytic Intermediates
The displacement of dba by an olefin substrate leads to the formation of a platinum-π-olefin complex, a crucial intermediate in many catalytic transformations. smolecule.comnih.gov The generation of this active species from a stable Pt(dba) precatalyst is often the first step in a catalytic cycle.
A prominent example is the platinum-catalyzed diboration of alkenes, where a precatalyst like Pt(dba)₃ is used. nih.gov In the presence of a phosphine ligand and a diboron (B99234) reagent, the dba is displaced, and an active platinum-boryl species is formed. This species then coordinates to the substrate alkene, forming a π-olefin intermediate. nih.gov This coordination activates the alkene, making it susceptible to subsequent steps like migratory insertion into the Pt-B bond, which is often the stereodefining step of the reaction. nih.gov The preference of d⁸ metal complexes like platinum(II) to bind less-substituted olefins can be a controlling factor in the regioselectivity of such reactions. nih.gov The lability of the dba ligand, therefore, provides a gateway to these highly reactive π-olefin intermediates, enabling a broad scope of catalytic applications for this compound and its analogues.
Reaction Pathways and Mechanistic Elucidation Involving Pt Dba 2
Fundamental Organometallic Transformations Mediated by [Pt(dba)₂]
The reactivity of [Pt(dba)₂] is dominated by its ability to undergo oxidative addition, a process that forms the cornerstone of its catalytic applications. Subsequent reductive elimination and ligand exchange processes complete the catalytic cycles, allowing for the formation of new chemical bonds.
Oxidative Addition Reactions to Platinum(0)
A fundamental step in many catalytic cycles involving [Pt(dba)₂] is the oxidative addition of a substrate to the platinum(0) center. This reaction involves the cleavage of a bond in the substrate and the formation of two new bonds to the platinum, resulting in the oxidation of the metal from the 0 to the +2 state.
[Pt(dba)₂] is a common starting material for these transformations due to the ease with which the dba ligands can be displaced. taylorandfrancis.com For instance, the reaction of [Pt(dba)₂] with chloroacetone (B47974) in the presence of 2,2'-bipyridine (B1663995) (bpy) leads to the oxidative addition of the C-Cl bond to the platinum center, forming a platinum(II) complex. acs.org Similarly, intramolecular oxidative addition of C-Br or C-Cl bonds in specific ligands to [Pt(dba)₂] has been utilized as a method to synthesize cyclometalated platinum(II) compounds. acs.org While the intramolecular oxidative addition of a C-Br bond occurs readily, the activation of a C-Cl bond is more challenging and often requires specific electronic and steric properties of the ligand. acs.org
The oxidative addition of tetrathiocins to [Pt₂(dba)₃] in the presence of phosphine (B1218219) ligands like bis(diphenylphosphino)ethane (dppe) results in the formation of mononuclear dithiolate platinum(II) complexes. rsc.org This process involves the cleavage of the S-S bond in the tetrathiocin and formation of two Pt-S bonds. Furthermore, the reaction of [Pt₂(dba)₃] with tetracyanoethylene (B109619) (TCNE) and a polytopic nitrogen ligand leads to an oxidative addition product, forming a bimetallic Pt-η²-tetracyanoethylene complex. researchgate.netscite.ai
A key application of oxidative addition to Pt(0) is in catalytic cross-coupling reactions. In the platinum-catalyzed diboration of alkenes, the proposed mechanism involves the oxidative addition of the B-B bond of a diboron (B99234) reagent to a Pt(0) species, which can be generated from [Pt(dba)₂]. nih.govscispace.com This step forms a bis(boryl)platinum(II) intermediate that is crucial for the subsequent steps of the catalytic cycle. nih.govscispace.com
| Reactant(s) | Ligand(s) | Product Type | Reference(s) |
| Chloroacetone | 2,2'-bipyridine (bpy) | Platinum(II) ketonyl complex | acs.org |
| ortho-halosubstituted aryl imines | - | Cyclometalated Platinum(II) complex | acs.org |
| Tetrathiocins | dppe | Mononuclear dithiolate platinum(II) complex | rsc.org |
| Tetracyanoethylene (TCNE) | 2,3,5,6-tetrakis(α-pyridyl)pyrazine | Bimetallic Pt-η²-TCNE complex | researchgate.netscite.ai |
| Diboron reagents | Chiral phosphonite ligands | Bis(boryl)platinum(II) intermediate | nih.govscispace.com |
| 4-Iodo-2,6-bis(dimethylaminomethyl)phenyl-functionalized platinum acetylide | - | Heterobinuclear {Pt}C⋮C{Pd}I complex | acs.org |
Reductive Elimination Processes from Platinum(II) Intermediates
Reductive elimination is the microscopic reverse of oxidative addition and is a crucial bond-forming step in many catalytic cycles. It involves the formation of a new bond between two ligands on a platinum(II) center, with the concomitant reduction of the platinum from the +2 to the 0 oxidation state.
In the context of catalysis starting from [Pt(dba)₂], reductive elimination typically follows an oxidative addition step and any subsequent migratory insertions. For example, in the platinum-catalyzed diboration of alkenes, after the oxidative addition of the diboron reagent and migratory insertion of the alkene, the final step is the reductive elimination of the diborated product from a platinum(II) intermediate, regenerating the active platinum(0) catalyst. nih.govscispace.com
Studies on diarylplatinum(II) bis(phosphine) complexes, which can be formed from Pt(0) precursors like [Pt(dba)₂], have provided significant insights into the mechanism of C-C bond reductive elimination. chemrxiv.orgrsc.org The rate of this process can be influenced by the steric and electronic properties of the phosphine ligands. For instance, the use of macrocyclic bis(phosphine) ligands has allowed for the study of how mechanical force applied to the ligand backbone can modulate the rate of reductive elimination. rsc.org Compressive forces were found to decrease the rate, while tensile forces increased it, suggesting an elongation of the P-Pt-P bond angle in the transition state. rsc.org
The reductive elimination step is often facilitated by the presence of a trapping ligand, such as dibenzylideneacetone (B150790) (dba), which can stabilize the resulting platinum(0) species and prevent catalyst decomposition. chemrxiv.org
| Reactant Type | Ligands | Product | Key Findings | Reference(s) |
| Diarylplatinum(II) complexes | Macrocyclic bis(phosphine) | Biaryl and (P-P)Pt(0) | Rate is modulated by mechanical force on the ligand. | rsc.org |
| Diarylplatinum(II) complexes | Bis(phosphine) | Biaryl and (P-P)Pt(dba) | DBA acts as a trapping ligand for the Pt(0) species. | chemrxiv.org |
| Alkyl(boryl)platinum(II) intermediate | Chiral phosphonite | Diborated alkene | Final step in the catalytic diboration of alkenes. | nih.govscispace.com |
Ligand Exchange and Dissociation Processes
Ligand exchange and dissociation are fundamental processes that constantly occur in the coordination sphere of the platinum center throughout a catalytic cycle. The lability of the dibenzylideneacetone (dba) ligands in [Pt(dba)₂] is the primary reason for its widespread use as a catalyst precursor. taylorandfrancis.com Upon dissolution, or in the presence of other ligands, the dba ligands can dissociate, creating vacant coordination sites for the substrate and other ancillary ligands to bind.
The equilibrium between different platinum-dba complexes and the formation of catalytically active species is often complex and depends on the reaction conditions. For example, in the presence of phosphine or phosphite (B83602) ligands, the dba ligands in [Pt(dba)₂] are readily displaced to form more stable phosphine- or phosphite-platinum(0) complexes. rsc.org The number of phosphine ligands that coordinate to the platinum center can vary, leading to a mixture of species in solution. acs.org
The nature of the supporting ligands plays a crucial role in the stability and reactivity of the platinum complexes. For instance, the synthesis of zerovalent platinum complexes with bis(phosphinomethyl)amine ligands involves the displacement of dba from [Pt(dba)₂]. rsc.org Similarly, in the presence of polyvinylpyrrolidone (B124986) (PVP), [Pt(dba)₂] can decompose under low carbon monoxide pressure to form platinum nanoparticles. taylorandfrancis.com
These ligand exchange processes are not only important for the generation of the active catalyst but also for the subsequent steps in the catalytic cycle. For example, after oxidative addition, ligand exchange can occur where a halide ligand is replaced by another anion, which can influence the rate and selectivity of subsequent steps like migratory insertion or reductive elimination. taylorandfrancis.com
Mechanistic Studies of Specific Catalytic Cycles
Detailed mechanistic studies of catalytic cycles involving [Pt(dba)₂] have provided a deeper understanding of the factors that control reactivity and selectivity. These studies often involve a combination of kinetic analysis, spectroscopic characterization of intermediates, and computational modeling.
Olefin Migratory Insertion into Pt-X Bonds
Migratory insertion of an olefin into a platinum-element (Pt-X) bond is a key step in many platinum-catalyzed transformations, including polymerization, hydroformylation, and diboration. wikipedia.org This reaction involves the intramolecular transfer of a ligand (X) from the platinum center to one of the carbon atoms of a coordinated olefin, forming a new alkylplatinum species.
In the context of reactions initiated by [Pt(dba)₂], a prominent example is the platinum-catalyzed enantioselective diboration of monosubstituted alkenes. nih.govscispace.com Mechanistic studies, including reaction progress kinetic analysis and natural abundance isotope effects, have suggested that the stereodefining step in this catalytic cycle is the migratory insertion of the olefin into a Pt-B bond of a bis(boryl)platinum(II) intermediate. nih.govscispace.com DFT analysis and experimental data further indicate that the insertion reaction positions the platinum atom at the internal carbon of the substrate. nih.govscispace.com
The migratory insertion of an alkene into a Pt-O bond has also been observed. For instance, a platinum methoxide (B1231860) complex can react with tetrafluoroethylene (B6358150) to form an olefin complex, which upon warming, undergoes migratory insertion of the alkene into the Pt-O bond to yield an alkylplatinum complex. escholarship.org This pathway is proposed to be relevant in some catalytic olefin oxidation reactions. escholarship.org
The regioselectivity of olefin migratory insertion is often governed by steric and electronic factors. In general, the insertion occurs in a way that places the platinum on the less substituted carbon of the olefin. wikipedia.org The stereochemistry of the insertion is typically syn, meaning the platinum and the migrating group add to the same face of the alkene. libretexts.org
| Catalytic Reaction | Migrating Group (X) | Olefin | Key Mechanistic Insight | Reference(s) |
| Enantioselective Diboration | Boryl | Monosubstituted Alkenes | Stereodefining step, Pt adds to the internal carbon. | nih.govscispace.com |
| Olefin Oxidation (Model) | Methoxide | Tetrafluoroethylene | Formation of an alkylplatinum complex via insertion into Pt-O bond. | escholarship.org |
Identification and Characterization of Catalytically Active Species
Identifying the true catalytically active species in a reaction initiated with [Pt(dba)₂] can be challenging due to the dynamic nature of the system. The initial precursor often undergoes transformation in solution to generate a variety of potential catalysts, including molecular species, clusters, and nanoparticles. mdpi.comresearchgate.net
In many palladium-catalyzed cross-coupling reactions, which share mechanistic similarities with platinum-catalyzed processes, it has been shown that monoligated palladium(0) species, [Pd(L)], are often the most active catalysts for the oxidative addition step. uwindsor.ca These species are in equilibrium with higher-ligated and dba-containing complexes. Similar principles are expected to apply to platinum catalysis.
For the platinum-catalyzed diboration of alkenes, the active catalyst is generated in situ from a Pt(0) precursor like [Pt(dba)₂] and a chiral phosphonite ligand. nih.govscispace.com While the exact structure of the active species is not always definitively characterized, it is generally believed to be a low-ligated Pt(0)-phosphine complex that readily undergoes oxidative addition of the diboron reagent.
| Catalytic System | Proposed Active Species | Characterization/Evidence | Reference(s) |
| Platinum-catalyzed diboration | Low-ligated Pt(0)-phosphine complex | Inferred from reactivity and analogy to Pd systems. | nih.govscispace.com |
| Palladium-catalyzed cross-coupling (analogy) | Monoligated Pd(0) species, [Pd(L)] | Kinetic studies and selectivity dependence on ligand concentration. | uwindsor.ca |
| General transition metal catalysis | "Cocktail" of molecular species, clusters, and nanoparticles | Spectroscopic and kinetic evidence for dynamic interconversion. | mdpi.comresearchgate.net |
External Modulation of Reactivity in Platinum Organometallic Systems
The ability to externally control the reactivity of organometallic complexes is a significant goal in chemistry, with potential applications in catalysis and materials science. rsc.org Strategies for external regulation include the use of light, changes in pH, or, more recently, the application of mechanical force. rsc.org This section focuses on how mechanical stress, applied to the ligand framework of a platinum complex, can modulate one of the fundamental steps in many catalytic cycles: reductive elimination.
Force-Modulated Reductive Elimination from Platinum(II) Diaryl Complexes
Recent studies have demonstrated that mechanical forces applied to a spectator ligand can significantly influence the rate of C(sp²)–C(sp²) reductive elimination from platinum(II) diaryl complexes. chemrxiv.orgchemrxiv.orgnih.gov In these groundbreaking experiments, researchers utilized macrocyclic bis(phosphine) ligands that act as "force probes," allowing for the application of controlled compressive or extensional forces. chemrxiv.orgnih.gov
The experimental setup involves synthesizing (P–P)PtAr₂ complexes, where P–P represents the force probe ligand and Ar is an aryl group (e.g., 4-C₆H₄NMe₂). rsc.orgchemrxiv.org The reductive elimination from these complexes was monitored, yielding a biaryl product and a Pt(0) species. Dibenzylideneacetone (dba) was used as a trapping agent to prevent the decomposition of the resulting platinum(0) species, forming the stable (P–P)Pt(DBA) complex. nih.gov
The key finding is that the rate of reductive elimination is directly dependent on the applied force. chemrxiv.orgnih.gov
Compressive forces on the ligand backbone were found to decrease the rate of reductive elimination. chemrxiv.orgnih.govrsc.org
Extensional forces , in contrast, increased the reaction rate. chemrxiv.orgnih.govrsc.org
Over a range of approximately 290 piconewtons (pN), a 3.4-fold change in the rate of reductive elimination was observed. chemrxiv.orgnih.gov This modulation of reactivity occurs even though ³¹P NMR analysis indicates no significant change in the ground-state geometry of the platinum complex's first coordination sphere. chemrxiv.orgnih.govliverpool.ac.uk The effect is not due to a distortion of the P-Pt-P bond angle in the reactant but is instead attributed to the coupling of the external force to the structural changes that occur as the complex moves towards the transition state. chemrxiv.orgrsc.org Specifically, the force influences the elongation of the O⋯O distance within the macrocyclic ligand in the transition state. chemrxiv.orgchemrxiv.orgrsc.org
The results from these studies are summarized in the table below, showing the relationship between the applied force on the ligand and the observed rate constant for reductive elimination.
| Ligand Configuration | Applied Force (pN, approximate) | Rate Constant (k) x 10⁻⁵ s⁻¹ (at 85°C) |
| Z(2,2) | ~65 (Compressive) | 1.1 |
| Z(3,3) | ~100 (Compressive) | 1.5 |
| MeOBiphep (strain-free) | 0 | 2.1 |
| E(3,3) | >200 (Extensional) | 3.1 |
| E(2,3) | >200 (Extensional) | 3.7 |
| Data compiled from studies on force-modulated reductive elimination. nih.gov |
These findings present a novel method for controlling reaction kinetics and offer a pathway to experimentally map the geometric changes that molecules undergo during a chemical reaction. chemrxiv.org
Computational Insights into Mechanochemical Kinetics and Reaction Barriers
To complement experimental findings, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex relationship between mechanical force and reaction kinetics in these platinum systems. nih.govrsc.orgrsc.org DFT computations have been used to quantify the forces exerted by the different force-probe ligands and to model the energy profiles of the reductive elimination reaction under varying levels of mechanical stress. nih.govduke.edu
The computational results confirm the experimental observations: compressive forces increase the activation energy barrier for reductive elimination, while tensile forces lower it. nih.govrsc.org These calculations reveal that the dependence of the mechanochemical kinetics on the structure of the force-transducing ligand is complex. nih.govliverpool.ac.uk
A key insight from these computational studies is the decomposition of the force-dependent activation energy. nih.govrsc.org The analysis shows that the change in reactivity is not primarily due to the strain imposed directly on the reactive Pt center in its ground state. nih.govrsc.org Instead, the dominant factor is the change in the energy of the "constraining potential"—essentially the energy stored in the ligand backbone (represented as a spring in conceptual diagrams). nih.govrsc.org The reactivity is driven by how this stored energy is released or increased as the complex moves from the reactant geometry to the transition state geometry. chemrxiv.org
Calculations have shown an elongation of the P···P distance from the reactant to the transition state in similar systems, which is consistent with the experimental hypothesis that force couples to the geometric changes occurring during activation. chemrxiv.org The computational models accurately predicted the ligand design that would be most sensitive to force, which was subsequently validated by experiment. nih.govrsc.orgliverpool.ac.uk This synergy between computational and experimental work provides a powerful approach for designing new mechanochemically responsive systems and for gaining a fundamental understanding of reactivity in organometallic complexes. rsc.orgnih.gov
Applications of Pt Dba 2 in Homogeneous Catalysis for Organic Synthesis
Carbon-Carbon Bond Forming Reactions Catalyzed by [Pt(dba)₂]
The formation of carbon-carbon bonds is a cornerstone of organic chemistry, and [Pt(dba)₂] has proven to be a valuable catalyst in several such reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Type Coupling, Heck Reaction Variants)
While palladium complexes are more traditionally associated with cross-coupling reactions, platinum catalysts, including [Pt(dba)₂], offer alternative reactivity profiles. In the context of the Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron compound and an organic halide or triflate, platinum catalysts can be effective, particularly for specific substrates where palladium-based systems may be less efficient. rsc.orglibretexts.org For instance, the use of [Pt(dba)₂] in conjunction with sterically hindered, electron-rich phosphine (B1218219) ligands has been explored for challenging coupling partners. rsc.org
The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another area where platinum catalysis has been investigated. smolecule.comsioc-journal.cn While less common than palladium catalysis, [Pt(dba)₂]-based systems can promote variations of this reaction. smolecule.com For example, palladium-catalyzed intramolecular Heck reactions have been extensively studied for the synthesis of complex heterocyclic structures, and in some cases, platinum complexes like (COD)Pt(TFA)₂ have shown catalytic activity, suggesting the potential for [Pt(dba)₂] in similar transformations. nih.gov
| Reaction Type | Catalyst System | Substrates | Key Finding |
| Suzuki-Miyaura Coupling | Pd(dba)₂/PCy₃ | Aryl chlorides, Aryl bromides | Effective for the formation of aryl boronate esters from challenging halide partners. rsc.org |
| Heck Reaction | Pd(dba)₂/PPh₃ | C2-tethered pyrroles | Catalyzes the intramolecular dearomative Heck reaction of pyrroles. sioc-journal.cn |
This table includes examples where the closely related Pd(dba)₂ is used, illustrating the utility of dibenzylideneacetone-metal complexes in these reactions.
Hydrosilylation of Unsaturated Hydrocarbons (e.g., Terminal Alkynes, Alkenes)
The hydrosilylation of alkenes and alkynes, the addition of a Si-H bond across a C-C multiple bond, is a significant industrial and academic process for the synthesis of organosilicon compounds. nih.gov Platinum complexes are highly effective catalysts for this transformation, and [Pt(dba)₂] serves as a valuable precursor for active catalytic species. researchgate.netwhiterose.ac.uk
The reaction of terminal alkynes with hydrosilanes in the presence of a platinum catalyst can yield a mixture of α, β-(E), and β-(Z) vinylsilane isomers. researchgate.net The regioselectivity and stereoselectivity of the addition can be controlled by the choice of catalyst, ligands, and silane. researchgate.net N-heterocyclic carbene (NHC) platinum(0) complexes, which can be generated from precursors like [Pt(dba)₂], have been investigated for the hydrosilylation of terminal alkynes such as 1-octyne (B150090) and phenylacetylene. researchgate.net
For alkenes, platinum-catalyzed hydrosilylation is a well-established method. nih.gov Platinum nanoparticles, which can be synthesized by the decomposition of [Pt(dba)₂], have been shown to be active catalysts for alkene hydrosilylation. whiterose.ac.uk These nanoparticle systems offer the potential for recyclable and robust catalysts.
| Substrate Type | Catalyst System | Silane | Product Type |
| Terminal Alkynes | N-Heterocyclic Carbene Platinum(0) | Various hydrosilanes | α and β-vinylsilanes |
| Alkenes | Platinum Nanoparticles (from [Pt(dba)₂]) | Hydridosilsesquioxane | Alkylsilanes |
Formation of Other Carbon-Carbon Bonds
Beyond traditional cross-coupling and hydrosilylation, [Pt(dba)₂] catalyzes other important C-C bond-forming reactions. For instance, it has been used in the borylation of allyl halides with pinacolborane to produce regio- and stereodefined allylboranes. researchgate.net This reaction, conducted in the presence of [Pt(dba)₂] and triphenylarsine, provides valuable building blocks for subsequent organic transformations.
Furthermore, platinum-catalyzed α-alkylation of carbonyl compounds represents a powerful method for C-C bond formation. mdpi.com While palladium catalysis is more common, platinum complexes can offer complementary reactivity. The development of catalytic systems for the α-functionalization of aldehydes and ketones is crucial for the synthesis of biologically and pharmaceutically important molecules.
Hydroboration Reactions Mediated by [Pt(dba)₂]
Hydroboration, the addition of a B-H bond across a multiple bond, is a fundamental reaction in organic synthesis, providing access to versatile organoborane intermediates. [Pt(dba)₂] has proven to be a key catalyst in several highly selective hydroboration processes.
Enantioselective Diboration of Monosubstituted Alkenes and Alkynes
The platinum-catalyzed enantioselective diboration of terminal alkenes using bis(pinacolato)diboron (B136004) (B₂(pin)₂) is a significant advancement in asymmetric synthesis. washington.eduorganic-chemistry.orgacs.org This reaction, often employing a catalyst system generated from Pt₂(dba)₃ (a close relative of [Pt(dba)₂]) and a chiral phosphonite ligand, provides access to enantioenriched 1,2-bis(boronate) esters. washington.eduorganic-chemistry.orgacs.orgnih.gov These products are valuable intermediates that can be further transformed into chiral diols and other functionalized molecules. organic-chemistry.orgacs.org
Key findings from studies on this reaction include the importance of preheating the platinum precursor and the ligand to ensure complete complexation, which is crucial for achieving high enantioselectivity. washington.eduacs.org The reaction tolerates a wide range of aliphatic terminal alkenes, demonstrating its broad applicability. washington.edu
Similarly, the platinum-catalyzed diboration of alkynes provides a direct route to 1,2-diborylalkenes. nih.govacs.org Using [Pt(dba)₂] or related complexes in the presence of phosphine ligands allows for the efficient diboration of various alkynes. acs.org
| Substrate | Catalyst System | Diboron (B99234) Reagent | Key Outcome | Enantiomeric Ratio (er) |
| Terminal Alkenes | Pt₂(dba)₃ / Chiral Phosphonite Ligand | B₂(pin)₂ | Enantioenriched 1,2-bis(boronate) esters | Up to 98:2 core.ac.uk |
| Styrene | Pt(dba)₃ / (R,R)-L1 | (pin)B-B(dan) | Regio- and enantioselective 1,2-bisboryl adduct | 99:1 d-nb.info |
| 4-Methoxyphenylacetylene | [Pt] | B₂(dan)₂ | 1,2-Diborylalkene | Not applicable |
Note: Pt(dba)₃ and Pt₂(dba)₃ are closely related to [Pt(dba)₂] and are often used as precursors for similar catalytic systems.
Regio- and Stereoselective Hydroboration of Allenes
The hydroboration of allenes presents a challenge due to the potential for multiple regio- and stereoisomeric products. Platinum catalysis, specifically using a [Pt(dba)₂]/phosphine ligand system, has been shown to control the selectivity of this transformation. oup.comoup.com The reaction of terminal allenes with pinacolborane at elevated temperatures in the presence of this catalytic system allows for the selective formation of one of the three possible monohydroboration products. oup.comoup.com The choice of the phosphine ligand is critical in directing the regioselectivity of the borane (B79455) addition. oup.comoup.com This method provides a powerful tool for the synthesis of specific alkenyl- or allylboronates from allenes, which are otherwise difficult to obtain selectively. oup.comoup.com
| Allene Substrate | Phosphine Ligand | Major Product |
| Alkoxyallenes | Specific Phosphine Ligands | Allylboronates or Alkenylboronates |
| Aliphatic and Aromatic Allenes | Specific Phosphine Ligands | Allylboronates or Alkenylboronates |
Other Catalytic Transformations Employing [Pt(dba)2]
Beyond the more common applications, Bis(dibenzylideneacetone)platinum ([Pt(dba)2]) serves as a versatile precursor for a range of other important catalytic transformations in organic synthesis. Its ability to access the platinum(0) oxidation state under mild conditions makes it a valuable tool for initiating catalytic cycles that involve oxidative addition and other fundamental steps. This section explores its utility in hydrogenation, hydrocarbon oxidation, and intramolecular cyclometalation reactions.
Hydrogenation of Olefins and Related Substrates
While palladium catalysts are more frequently cited for hydrogenation, [Pt(dba)2] has demonstrated utility in specific hydrogenation reactions, particularly for challenging substrates like arenes. Research has shown that combining [Pt(dba)2] with activated carbon creates an efficient catalytic system for the hydrogenation of various functionalized aromatic compounds. bohrium.com This suggests a synergistic effect where the activated carbon acts as a support and potentially as a co-catalyst with the platinum species generated from the [Pt(dba)2] precursor. bohrium.com
In addition to arenes, [Pt(dba)2] catalyzes reactions with olefinic substrates, such as the diboration of methylenecyclopropanes. In these reactions, the platinum(0) complex initiates a catalytic cycle involving the oxidative addition of the diboron reagent, followed by insertion of the olefinic C=C bond. Notably, [Pt(dba)2] used without a phosphine ligand can accelerate the reaction, completing the addition at room temperature within a few hours. However, using [Pt(dba)2] alone can sometimes lead to catalyst decomposition and the formation of by-products.
The table below summarizes the results for the [Pt(dba)2]-catalyzed diboration of various methylenecyclopropanes, highlighting the conditions and yields.
| Run | Substrate (R Substituent) | Catalyst | Conditions | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| 1 | H | Pt(dba)₂ | r.t. | 71 | 3 | |
| 2 | 4-MeC₆H₄ | Pt(dba)₂ | r.t. | 66 | 5 | |
| 3 | 4-MeOC₆H₄ | Pt(dba)₂ | r.t. | 60 | 2 | |
| 4 | 4-ClC₆H₄ | Pt(dba)₂ | r.t. | 60 | 51 |
Hydrocarbon Oxidation Reactions
The use of platinum complexes in hydrocarbon oxidation is a field of significant interest, aiming to functionalize C-H bonds selectively. [Pt(dba)2] can serve as a precursor to catalytically active species for oxidation reactions. For instance, a Pt/γ-Al2O3 catalyst, prepared from a bis-dba platinum precursor, has been used for the gaseous oxidation of cyclohexanone. rsc.org While this represents a heterogeneous application, it underscores the role of dba-ligated platinum complexes in forming active oxidation catalysts. rsc.org
The table below details examples of hydrocarbon oxidation reactions involving platinum catalysts derived from or related to [Pt(dba)2].
| Catalyst System | Substrate | Product | Key Finding | Reference |
|---|---|---|---|---|
| Pt/γ-Al₂O₃ (from bis-dba precursor) | Cyclohexanone (gaseous) | Oxidation products | Effective for catalytic oxidation of cyclic ketones. | rsc.org |
| [Pt(dad)(Me₂-allene)] (from Pt(dba)₂) | Molecular Oxygen (O₂) | Oxygenated platinum complex | Demonstrates quantitative reaction with O₂. | researchgate.net |
| Pt(II) complexes with proton-responsive ligands | Dimethylplatinum(II) complex | Pt(IV) complexes via C-H activation | Shows fast aerobic oxidation and intramolecular Csp³-H activation. | acs.org |
Cyclometalation Reactions via Intramolecular Oxidative Addition
A significant application of [Pt(dba)2] is in the synthesis of cyclometalated platinum(II) compounds through intramolecular oxidative addition. This method provides a direct route to forming stable metallacycles, which are important intermediates and catalysts in their own right.
Research has shown that [Pt(dba)2] reacts with imine ligands that have ortho-halosubstituted aryl rings. acs.org In these reactions, the platinum(0) center undergoes an intramolecular oxidative addition of a C-X (where X is Br or Cl) bond. This process is facilitated by the chelation of the nitrogen atoms of the imine ligand to the platinum center, which positions the C-X bond for attack. acs.org
The reactivity is dependent on the nature of the halogen and the substitution pattern on the aryl ring. The intramolecular oxidative addition of a C-Br bond occurs readily. acs.org However, the activation of a C-Cl bond is more challenging and has been found to require the presence of chloro substituents on both ortho positions of the aryl ring. This unexpected finding suggests that the second ortho-chloro group facilitates the oxidative addition step, possibly through a three-center mechanism where the metal attacks the aryl-halogen bond. acs.org Ligands with only a single ortho-chloro substituent failed to produce the cyclometalated product under the same conditions. acs.org
The table below summarizes the outcomes of reacting [Pt(dba)2] with various ortho-halosubstituted imine ligands.
| Ligand | Aryl Substituent (R) | Reaction Outcome | Key Finding | Reference |
|---|---|---|---|---|
| 1a | 2-Br | Successful cyclometalation | Intramolecular oxidative addition of C-Br bond occurs easily. | acs.org |
| 1b | 2,3,4,5,6-Cl₅ | Successful cyclometalation | Activation of C-Cl bond is achieved with multiple chloro substituents. | acs.org |
| 1c | 2,3,6-Cl₃ | Successful cyclometalation | Requires at least two ortho-chloro substituents for C-Cl activation. | acs.org |
| 1d | 2,6-Cl₂ | Successful cyclometalation | Confirms the necessity of two ortho-chloro groups for reactivity. | acs.org |
| 1e | 2-Cl | No reaction | A single ortho-chloro substituent is insufficient for activation. | acs.org |
| 1f | 2-Cl, 4-Cl | No reaction | A single ortho-chloro substituent is insufficient, even with other ring substitution. | acs.org |
Advanced Applications and Nanomaterial Synthesis Using Pt Dba 2
Precursor Role in Platinum Nanoparticle (PtNP) Synthesis
[Pt(dba)2] is a favored precursor for the synthesis of PtNPs due to its decomposition under relatively mild conditions, often facilitated by a reactive gas like hydrogen (H2) or carbon monoxide (CO). wikipedia.org This organometallic approach allows for a "bottom-up" synthesis, where individual platinum atoms aggregate to form nanoparticles. rsc.org The process offers a high degree of control over the resulting nanoparticle characteristics. rsc.org
Controlled Decomposition for Size and Morphology Control of PtNPs
The controlled decomposition of [Pt(dba)2] is a critical factor in determining the size and shape of the resulting platinum nanoparticles. wikipedia.org By carefully manipulating reaction parameters such as temperature, pressure, solvent, and the concentration of stabilizing agents, researchers can tune the nucleation and growth processes of the nanoparticles. wikipedia.orgmdpi.com
For instance, the decomposition of [Pt(dba)2] in the presence of specific capping agents can lead to the formation of PtNPs with well-defined shapes, including cubes, tetrahedra, and octahedra. wikipedia.orgnih.gov The size of the nanoparticles can also be precisely controlled, often within the range of 1 to 10 nanometers. wikipedia.orgnih.gov The organometallic method, which involves the decomposition of precursors like [Pt(dba)2] in the presence of ligands, is particularly effective for producing well-controlled metallic nanostructures in terms of shape and size dispersion. rsc.org
One notable example is the synthesis of small platinum nanoparticles (approximately 2 nm) by decomposing [Pt(dba)2] at low temperatures (-80 °C) under a hydrogen atmosphere in the presence of controlled amounts of N-heterocyclic thiones (NHTs). mdpi.comresearchgate.netresearchgate.net The ability to control these parameters is crucial for tailoring the properties of the PtNPs for specific applications. mdpi.com
Stabilization of PtNPs with Ancillary Ligands (e.g., N-Heterocyclic Thiones)
The stability of newly formed PtNPs is paramount to prevent their aggregation into larger, less effective particles. Ancillary ligands, also known as capping agents, play a crucial role in stabilizing the nanoparticles. rsc.org N-Heterocyclic thiones (NHTs) have proven to be particularly effective ligands for stabilizing small PtNPs (1.3–1.7 nm) synthesized from the decomposition of [Pt(dba)2]. nih.govrsc.orgresearchgate.net
These NHT ligands bind to the surface of the platinum nanoparticles, preventing their agglomeration. researchgate.net The steric bulk of the substituents on the NHT ligand is a key factor in achieving stable and well-dispersed PtNPs. rsc.org For example, increasing the steric bulk from methyl to isopropyl groups on the nitrogen atom of the NHT has a significant impact on the formation of well-defined nanoparticles. rsc.org Furthermore, the amount of the NHT ligand used during the decomposition of the platinum precursor is critical to avoid the formation of large agglomerates. rsc.org
Interestingly, computational studies, such as Density Functional Theory (DFT) calculations, have shown that some NHT ligands can interact with the platinum surface through both the sulfur atom and the C=C double bond of the imidazole (B134444) fragment, providing additional stabilization. nih.govresearchgate.net The surface coverage of the nanoparticles by the ligand can be influenced by the size of the substituents on the nitrogen atom of the NHT. nih.govresearchgate.net
| N-Heterocyclic Thione (NHT) Ligand | Mean Size of PtNPs (nm) | Key Findings | Reference |
|---|---|---|---|
| NHT with Isopropyl Substituents (NHTiPr) | 1.5 (±0.2) | Requires at least 0.5 equivalents to produce well-defined nanoparticles and avoid agglomeration. | rsc.org |
| NHT with C6, C14, and Mesityl Substituents | 1.3 (±0.2) - 1.5 (±0.2) | 0.5 equivalents are needed to generate stable, well-dispersed PtNPs. | rsc.org |
| NHT with C18 Substituents | Not specified | Successful decomposition can be achieved with both 0.2 and 0.5 equivalents of the ligand. | rsc.org |
Catalytic Activity of [Pt(dba)2]-Derived Nanoparticles in Heterogeneous Systems
Platinum nanoparticles derived from [Pt(dba)2] exhibit significant catalytic activity in a variety of heterogeneous reactions. sciencescholar.us Their high surface-area-to-volume ratio makes a large number of platinum atoms available as active sites for catalysis. mdpi.com These nanoparticles have been successfully employed as catalysts in hydrogenation, oxidation, and carbon-carbon bond-forming reactions. sciencescholar.ussmolecule.com
For example, PtNPs stabilized by N-heterocyclic thiones have shown excellent selectivity in the hydroboration of alkynes. nih.govrsc.orgresearchgate.net The catalytic activity can be tuned by modifying the surface of the nanoparticles. A system with a less covered surface area, where the ligand does not interact via its C=C double bond, has been found to be the most active. nih.govresearchgate.net
In another application, a combination of [Pt(dba)2] and activated carbon has been shown to be an effective catalyst system for the hydrogenation of various functionalized aromatic compounds at room temperature and atmospheric hydrogen pressure. researchgate.net Furthermore, PtNPs supported on silica, prepared from the decomposition of a related precursor, tris(dibenzylideneacetone)diplatinum(0) (B3148159) (Pt2(dba)3), have demonstrated high catalytic activity in the hydrogenation of alkenes and arenes. rsc.org
| Catalytic Reaction | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Hydroboration of Alkynes | PtNPs stabilized by N-heterocyclic thiones | Excellent selectivity towards the monoborylated anti-Markovnikov product. Can also lead to diborylated species. | nih.govrsc.orgresearchgate.net |
| Arene Hydrogenation | [Pt(dba)2] with activated carbon | Effective for a variety of functionalized aromatic compounds at ambient temperature and atmospheric pressure. | researchgate.net |
| Hydrogenation of Alkenes and Arenes | PtNPs supported on silica | Xerogels with larger pore diameters exhibited higher catalytic activity. | rsc.org |
| Hydrogenation of 2-butyne-1,4-diol | Platinum nanoparticles on bovine-bone powder | Achieved almost complete conversion with high selectivity to 2-butene-1,4-diol. | sciencescholar.us |
Integration into Catalyst Precursor Systems for Material Science Applications
Beyond its direct use in nanoparticle synthesis, [Pt(dba)2] is also integrated into more complex catalyst precursor systems for various material science applications. smolecule.com It can be used in the preparation of bimetallic nanoparticles, where the controlled co-decomposition of [Pt(dba)2] with another organometallic precursor allows for the synthesis of alloyed or core-shell nanostructures. scispace.com
For instance, bimetallic RuPt nanoparticles have been prepared by the hydrogenation of a mixture of [Pt(dba)2] and a ruthenium precursor. scispace.com These bimetallic systems are of great interest in catalysis, as they can exhibit synergistic effects that lead to enhanced activity and selectivity compared to their monometallic counterparts. scispace.com
The versatility of [Pt(dba)2] as a precursor allows for its use in creating a wide range of platinum-based materials with tailored properties for applications in catalysis, electronics, and beyond. smolecule.com
Computational and Theoretical Investigations of Pt Dba 2 and Its Derived Processes
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding in [Pt(dba)2]
Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and bonding characteristics of transition metal complexes like [Pt(dba)2]. DFT calculations allow for a detailed analysis of the molecule's geometry, the nature of the metal-ligand interactions, and the distribution of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.
Early studies and spectroscopic data suggested that in related palladium and platinum dba complexes, the metal center is primarily bonded to the ketonic group of the dibenzylideneacetone (B150790) ligand, rather than the olefinic C=C double bonds. rsc.org DFT calculations provide a more nuanced picture by optimizing the geometry of the complex and analyzing the resulting electronic distribution. These calculations can confirm the preferred coordination mode and provide quantitative data on bond lengths and angles. For instance, DFT studies on related platinum(II) complexes have shown excellent agreement between calculated and experimentally determined geometric parameters, often with low percentages of deviation. mdpi.comnih.gov This validates the use of DFT for predicting the structures of complexes like [Pt(dba)2].
The electronic structure of [Pt(dba)2] is characterized by the interaction between the platinum d-orbitals and the π-system of the dba ligands. DFT calculations reveal the energies and compositions of the HOMO and LUMO. The HOMO is typically metal-centered, derived from the filled d-orbitals of the Pt(0) atom, while the LUMO is often located on the π-system of the dba ligands. The energy gap between the HOMO and LUMO is a key parameter that influences the complex's stability and reactivity. frontiersin.org A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, DFT can be used to analyze the nature of the bonding through methods like Natural Bond Orbital (NBO) analysis. This provides insights into the donor-acceptor interactions between the platinum atom and the dba ligands, quantifying the extent of electron donation from the metal to the ligand (back-bonding) and from the ligand to the metal.
Table 1: Comparison of Experimental and DFT-Optimized Geometries for a Related Pt(II) Complex
This table illustrates the typical accuracy of DFT in predicting molecular geometries, similar to what would be applied to [Pt(dba)2]. Data is for a representative C^N^C cyclometalated Pt(II) complex with an ancillary ligand.
| Parameter | Experimental (X-ray) | DFT-Optimized (S₀ state) |
| Pt-N Bond Length (Å) | 2.045 | 2.073 |
| Pt-C1 Bond Length (Å) | 2.011 | 2.043 |
| Pt-C2 Bond Length (Å) | 2.003 | 2.035 |
| N-Pt-C (ancillary) Angle (°) | 178.6 | 179.1 |
| C1-Pt-C2 Angle (°) | 160.1 | 160.4 |
Data adapted from studies on cyclometalated Pt(II) complexes. mdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling, primarily using DFT, is a powerful method for mapping the intricate reaction pathways of catalytic processes involving [Pt(dba)2]. It allows for the identification of intermediates and the calculation of the energy barriers associated with transition states, which are often transient and difficult to observe experimentally. researchgate.net
A common application is in elucidating the mechanism of cross-coupling and addition reactions catalyzed by platinum complexes derived from [Pt(dba)2]. For example, in the platinum-catalyzed diboration of alkenes, [Pt(dba)2] or its derivatives serve as the catalyst precursor. nih.govd-nb.info Mechanistic analysis assumes a catalytic cycle that typically involves several key steps:
Oxidative Addition: The Pt(0) center inserts into the B-B bond of a diboron (B99234) reagent.
Olefin Insertion: The alkene substrate coordinates to the platinum and inserts into a Pt-B bond.
Reductive Elimination: The desired 1,2-diborylated product is eliminated, regenerating the active Pt(0) catalyst. nih.gov
These computational models can also explore competing reaction pathways. By comparing the activation barriers of different potential routes, researchers can predict the most likely mechanism and explain observed product distributions and selectivities. ethz.ch
Table 2: Calculated Activation Energies for a Generic Pt-Catalyzed Reaction Cycle
This table provides illustrative activation energy values for the elementary steps in a typical catalytic cycle, as would be determined by DFT calculations.
| Elementary Step | Reactant Complex | Transition State | Product Complex | ΔG‡ (kcal/mol) |
| Oxidative Addition | Pt(0)L₂ + A-B | [L₂Pt(A)(B)]‡ | L₂Pt(II)(A)(B) | ~10-15 |
| Migratory Insertion | L₂Pt(II)(A)(B)(Olefin) | [L₂Pt(A-Olefin)(B)]‡ | L₂Pt(II)(A-Olefin)(B) | ~15-25 |
| Reductive Elimination | L₂Pt(II)(R¹)(R²) | [L₂Pt(R¹)(R²)]‡ | Pt(0)L₂ + R¹-R² | ~5-10 |
Values are representative and can vary significantly based on the specific ligands, substrates, and computational level of theory. d-nb.infonih.govacs.org
Prediction of Reactivity and Comprehensive Structure-Reactivity Relationships
A major goal of computational chemistry is to move beyond explaining existing results to predicting the outcome of new reactions. Theoretical investigations of [Pt(dba)2] and its derivatives are instrumental in establishing structure-reactivity relationships, which are essential for rational catalyst design. duke.edu
By systematically modifying the structure of the ligands in silico and calculating key electronic or steric descriptors, researchers can predict how these changes will affect catalytic activity and selectivity. For instance, in related palladium-catalyzed reactions, DFT calculations have shown that the electronic properties of the aryl halide substrate influence the barriers for oxidative addition and migratory insertion, allowing for the prediction that electron-rich substrates may react faster. nih.gov Similarly, for platinum complexes, the trans influence—the effect of a ligand on the lability of the ligand trans to it—has been identified through DFT as a critical factor in enabling C-H activation steps. acs.org
Computational studies can generate quantitative structure-activity relationships (QSAR) by correlating calculated properties (e.g., HOMO/LUMO energies, atomic charges, ligand bite angles) with experimental observables like reaction rates or enantiomeric excess. duke.edu This approach was used to explain regioselectivity in the diboration of alkenes, where DFT calculations suggested that the outcome is controlled by the trans influence, which lowers the activation barrier for the formation of the observed regioisomer. d-nb.info
These predictive models enable the virtual screening of potential ligands or substrates before undertaking extensive experimental work, accelerating the discovery of more efficient and selective catalytic systems.
Theoretical Analysis of Ligand Binding Energies and Dynamic Behavior within the Platinum Coordination Sphere
The stability of the [Pt(dba)2] complex and its reactivity are fundamentally linked to the strength of the platinum-ligand bonds. Theoretical methods provide a means to quantify these interactions by calculating ligand binding energies. The binding energy represents the energy required to dissociate a ligand from the metal center. Various computational approaches, from DFT to more sophisticated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can be employed to calculate these energies. researchgate.net
For [Pt(dba)2], calculating the dissociation energy of a dba ligand is crucial for understanding its role as a catalyst precursor. The dba ligands are often designed to be labile, dissociating to create a vacant coordination site on the platinum atom where the catalytic reaction can begin. Computational studies on similar systems, such as Pt(phosphine)₂(olefin) complexes, have shown that the calculated binding energy is highly sensitive to the nature of the ligands and the level of theory used. researchgate.net These calculations can help rationalize why certain catalyst precursors are more active than others.
Beyond static binding energies, computational methods can also explore the dynamic behavior of the complex. Molecular dynamics (MD) simulations, often paired with quantum mechanical calculations (QM/MM) or based on DFT-derived force fields, can model the fluxional processes occurring in solution. acs.orgnih.gov Recent computational work on the related tris(dibenzylideneacetone)diplatinum, [Pt₂(dba)₃], used DFT to investigate the mechanisms of dynamic rearrangements observed in NMR spectra. The study concluded that the complex undergoes fluxional isomerization through the rotation of the dba ligands, with a calculated activation energy of 19.9 ± 0.2 kcal/mol, and that this process occurs without dissociation of the ligands. acs.org Such studies provide a window into the complex's behavior in solution, which is critical for understanding its function in a catalytic reaction.
Table 3: Illustrative Ligand Binding Energies in Platinum Complexes
This table presents representative calculated binding energies for different ligands to a platinum center, demonstrating the type of data obtained from theoretical analysis. Actual values for [Pt(dba)2] would require specific calculations.
| Complex | Ligand | Theoretical Method | Calculated Binding Energy (kcal/mol) |
| Pt(PH₃)₂(C₂H₄) | Ethylene | MP2 | 27.9 |
| Pt(PH₃)₂(C₂H₄) | Ethylene | B3LYP | 22.9 |
| Pt(PPh₃)₂(C₂H₄) | Ethylene | B3LYP | 2.4 |
| trans-[PtCl₂(NH₃)(thiazole)] | Thiazole | DFT | ~15-20 (in aquated complex) |
Data adapted from various computational studies on platinum-ligand interactions. researchgate.netresearchgate.net
Q & A
Q. How can researchers design experiments to investigate the compound’s reactivity in non-conventional solvents (e.g., ionic liquids)?
- Methodological Answer : Screen solvent effects using a matrix of ionic liquids with varying cation/anion pairs. Monitor reaction progress via GC-MS or HPLC and correlate outcomes with solvent polarity, viscosity, and coordination strength. Include control experiments in traditional solvents (e.g., THF) for benchmarking .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
